1-Butyl-2,5-dihydro-1H-imidazole
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Overview
Description
1-Butyl-2,5-dihydro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a butyl group attached to the nitrogen atom at the first position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different substituted imidazoles.
Substitution: The butyl group or other substituents on the imidazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups.
Scientific Research Applications
1-Butyl-2,5-dihydro-1H-imidazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the development of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 1-Butyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. In biological systems, imidazole derivatives often inhibit enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-Butylimidazole: Similar in structure but lacks the dihydro component.
2-Butylimidazole: The butyl group is attached at a different position on the imidazole ring.
1-Butyl-4,5-dihydro-1H-imidazole: Another dihydro derivative with different substitution patterns.
Uniqueness: 1-Butyl-2,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of the dihydro component. This structural uniqueness can influence its reactivity, stability, and biological activity, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C7H14N2 |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-butyl-2,4-dihydroimidazole |
InChI |
InChI=1S/C7H14N2/c1-2-3-5-9-6-4-8-7-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
LSSMXKSNEHLFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC=NC1 |
Origin of Product |
United States |
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